molecular formula C12H12N2O3S2 B2703235 3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 2034315-31-4

3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2703235
CAS No.: 2034315-31-4
M. Wt: 296.36
InChI Key: KSIJAEMNPWTKDX-UHFFFAOYSA-N
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Description

3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a thiazolidine-2,4-dione (TZD) core, a privileged scaffold widely recognized for its significant pharmacological potential . The TZD moiety is a five-membered heterocycle containing sulfur and nitrogen atoms, which is known to confer a diverse range of biological activities . The specific biological profile of this compound is anticipated to be influenced by the unique 5-methylthiophene-2-carbonyl substitution on the azetidine ring. Researchers are exploring such novel TZD derivatives primarily for their potential as antidiabetic agents. The thiazolidine-2,4-dione class is known to act as peroxisome proliferator-activated receptor gamma (PPARγ) modulators, which improve insulin sensitivity and help normalize blood glucose levels . Beyond antidiabetic applications, derivatives based on the TZD scaffold have demonstrated a wide spectrum of biological activities in research settings, including antimicrobial, anti-inflammatory, and anticancer properties . This makes them valuable starting points for developing new therapeutic agents for various conditions. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

IUPAC Name

3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-7-2-3-9(19-7)11(16)13-4-8(5-13)14-10(15)6-18-12(14)17/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIJAEMNPWTKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reaction of an appropriate amine with a suitable electrophile, such as an epoxide or a halide, under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where the azetidine intermediate reacts with 5-methylthiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Thiazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with thiourea or a similar sulfur-containing reagent under acidic conditions to form the thiazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or thiophene rings using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced derivatives with alcohol functionalities, and substituted derivatives with various nucleophiles attached to the azetidine or thiophene rings.

Scientific Research Applications

3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazolidine-2,4-dione Derivatives

Structural and Substituent Comparisons

The biological activity of TZD derivatives is highly dependent on substituents at the 3- and 5-positions. Below is a structural comparison with key analogs:

Compound Name / Substituents Core Modification Key Functional Groups Biological Activity Reference
Target Compound 3-Azetidinyl group with 5-methylthiophene-2-carbonyl Azetidine, thiophene-carbonyl Inferred: Potential dual activity (antidiabetic/antioxidant)
(Z)-5-(4-Methoxybenzylidene)-TZD (5g) 5-Arylidene substitution (4-methoxybenzylidene) Methoxybenzylidene Antioxidant (DPPH scavenging)
3-Coumarinyl-TZD (5a–r) 3-Coumarinylmethyl, 5-arylidene Coumarin, arylidene Antioxidant, antimicrobial
TZD-Chlorophenylthiosemicarbazone Hybrids 5-Thiosemicarbazone linkage with chlorophenyl Thiosemicarbazone, chlorophenyl Anticancer, enzyme inhibition
3-Diisopropylaminoethyl-TZD (Holota et al.) 3-Diisopropylaminoethyl, 5-(4-methoxybenzylidene) Alkylaminoethyl, methoxybenzylidene Inferred: CNS modulation

Key Observations :

  • 5-Methylthiophene-2-carbonyl may confer metabolic stability compared to electron-rich substituents (e.g., methoxy or hydroxyl groups in 5g and 5n) .
Antioxidant Activity

Compounds with 5-arylidene substitutions (e.g., 5g, 5n) exhibit potent DPPH radical scavenging, with IC₅₀ values ranging from 12–45 µM . The target compound’s thiophene-carbonyl group, however, may reduce antioxidant efficacy due to its electron-withdrawing nature, as seen in halogenated derivatives (e.g., 5k, IC₅₀ > 50 µM) .

Antidiabetic Activity

Avupati et al. reported that TZD derivatives with (Z)-5-(4-substituted benzylidene) groups (e.g., compounds ad21 and ad22) showed 60–70% reduction in blood glucose in diabetic rats, comparable to rosiglitazone . The target compound’s azetidine ring could mimic the pharmacophore of PPARγ agonists like rosiglitazone, though its efficacy remains unverified .

Antimicrobial Activity

TZD-coumarin hybrids (5a–r) demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 32–64 µg/mL) . The azetidine-thiophene motif in the target compound may enhance activity against Gram-negative pathogens due to improved lipophilicity .

Biological Activity

3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiazolidine core fused with an azetidine moiety and a thiophene ring. This combination is believed to enhance its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₃N₂O₃S₂
  • Molecular Weight : 273.37 g/mol

The compound's structure allows for diverse chemical reactivity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds within the thiazolidine family exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown selective cytotoxicity against various cancer cell lines. A study evaluated several thiazolidinone derivatives, revealing that some exhibited IC₅₀ values ranging from 8.5 μM to 25.6 μM against cancer cells such as K562 and HeLa, indicating their potential as anticancer agents .

CompoundCell LineIC₅₀ (μM)
Compound AK5628.5
Compound BHeLa15.1
Compound CMDA-MB-36112.7

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Thiazolidinones have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03

Anti-inflammatory Effects

In vitro studies have suggested that thiazolidinone derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in macrophage models . This mechanism could be crucial for developing therapies for inflammatory diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Apoptosis Induction : Some studies indicate that certain thiazolidinones can trigger apoptotic pathways in cancer cells through both extrinsic and intrinsic signaling mechanisms .

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed promising selective cytotoxicity with lower toxicity towards normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against pathogenic bacteria. The findings highlighted that these compounds could serve as effective alternatives to traditional antibiotics in treating bacterial infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing thiazolidine-2,4-dione derivatives like this compound?

Answer:
The synthesis typically involves condensation reactions between aromatic aldehydes and thiazolidine-2,4-dione precursors. For example:

  • Step 1: React 5-methylthiophene-2-carbaldehyde with azetidine-3-amine under reflux in ethanol using piperidine as a catalyst to form the azetidin-3-yl intermediate .
  • Step 2: Condense this intermediate with 1,3-thiazolidine-2,4-dione in dimethylformamide (DMF) with anhydrous K₂CO₃ as a base, followed by filtration and recrystallization .
  • Key parameters: Reaction time (4–6 hours), temperature (80–100°C), and solvent polarity (ethanol or DMF) influence yield and purity.

Basic: How should researchers characterize this compound using spectroscopic and analytical techniques?

Answer:
A multi-technique approach is essential:

  • Melting point and Rf values: Determine purity via melting point analysis (e.g., 270°C for similar compounds) and thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) .
  • Spectroscopy:
    • IR: Identify carbonyl (C=O, ~1700–1750 cm⁻¹) and thiophene (C-S, ~650 cm⁻¹) stretches .
    • ¹H/¹³C NMR: Assign signals for azetidine (δ 3.5–4.0 ppm), thiophene (δ 6.5–7.5 ppm), and thiazolidinedione (δ 165–170 ppm for C=O) .
  • Mass spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 320.27 for analogous structures) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: Store in sealed containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard identifiers (e.g., "Irritant") .
  • Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can the reactivity of the thiophene and azetidine moieties be exploited for structural modifications?

Answer:

  • Thiophene modifications: The 5-methylthiophene group undergoes electrophilic substitution (e.g., iodination at the 3-position using N-iodosuccinimide) or oxidation to sulfoxides with mCPBA .
  • Azetidine ring: The secondary amine in azetidine can be acylated (e.g., with acetic anhydride) or alkylated (e.g., using benzyl bromide) to alter steric and electronic properties .
  • Thiazolidinedione core: The C=O groups participate in Knoevenagel condensations with aldehydes to form arylidene derivatives .

Advanced: What computational strategies predict the compound’s reactivity or binding to biological targets?

Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the thiazolidinedione ring is electron-deficient, making it reactive toward nucleophiles .
  • Molecular docking: Use software like AutoDock Vina to model interactions with PPAR-γ (a target for antidiabetic agents) or bacterial enzymes (e.g., FabH for antimicrobial activity) .
  • MD simulations: Predict stability in aqueous environments by analyzing solvation shells and hydrogen-bonding networks .

Advanced: How should researchers resolve contradictions in spectroscopic data or synthetic yields?

Answer:

  • Case study: If NMR signals for azetidine protons vary between batches, verify reaction completion via TLC and consider residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) .
  • Yield optimization: Low yields (e.g., <50%) may result from incomplete condensation. Use Dean-Stark traps to remove water in refluxing toluene or switch to microwave-assisted synthesis (30 minutes at 120°C) .

Advanced: What strategies improve purification of this compound and its intermediates?

Answer:

  • Recrystallization: Use ethanol/water (7:3) for thiazolidinedione derivatives or DMF/acetone for azetidine intermediates .
  • Column chromatography: Optimize eluent systems (e.g., hexane/ethyl acetate gradients) and monitor fractions via UV-Vis at 254 nm .
  • HPLC: Apply reverse-phase C18 columns with acetonitrile/water (60:40) for chiral separations if stereoisomers form during synthesis .

Advanced: What are potential biological targets for this compound, and how can activity be validated?

Answer:

  • Anticancer targets: Screen against cancer cell lines (e.g., MCF-7) using MTT assays. Thiazolidinediones inhibit PI3K/Akt pathways, inducing apoptosis .
  • Antimicrobial targets: Test against E. coli or S. aureus via disk diffusion. The thiophene moiety disrupts membrane integrity .
  • Enzyme inhibition: Use fluorometric assays to measure inhibition of α-glucosidase (IC₅₀ values <10 µM indicate potency) .

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